N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
“N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a difluorobenzyl group, a thiazole ring, and a thiophene moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Moiety: This step might involve the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled to the thiazole ring using coupling reagents like EDCI or DCC.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions, often using difluorobenzyl halides and a suitable base.
Final Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine under reducing conditions.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, antifungal, or anticancer properties. Detailed biological assays and clinical trials are necessary to determine their efficacy and safety.
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. They may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide: can be compared with other thiazole and thiophene derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and the presence of the difluorobenzyl moiety. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2S3/c19-13-3-1-4-14(20)12(13)8-21-17(24)7-11-9-26-18(22-11)27-10-15(23)16-5-2-6-25-16/h1-6,9H,7-8,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJMNNHTOIDJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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